molecular formula C22H28O4 B592267 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione CAS No. 330157-04-5

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione

Cat. No.: B592267
CAS No.: 330157-04-5
M. Wt: 356.462
InChI Key: ZPKPMZGRZVNGSU-OHIZPDRYSA-N
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Description

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to other steroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in scientific research to study its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione typically involves multiple steps, including acetylation, dehydrogenation, reduction, ring-opening, epoxidation, and acetalization . The specific reaction conditions can vary, but common reagents include ethylene glycol, potassium acetate, and methyl bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl bromide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione is unique due to its specific structural features and potent biological activity. Its ability to modulate glucocorticoid receptors and suppress inflammation makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-9,11,13,16-18,23,26H,4-5,10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPMZGRZVNGSU-OHIZPDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C=CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C=C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186648
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330157-04-5
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,11-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R1T8OZLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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